![molecular formula C7H6N4O2 B1370948 1H-Indazol-4-amine, 6-nitro- CAS No. 1082041-92-6](/img/structure/B1370948.png)
1H-Indazol-4-amine, 6-nitro-
Overview
Description
“1H-Indazol-4-amine, 6-nitro-” is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Synthesis Methods
Synergistic Rhodium/Copper Catalysis : Nitrosobenzenes can be used as an aminating reagent for the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling under redox-neutral conditions. This method shows high efficiency and functional group tolerance (Wang & Li, 2016).
Intramolecular Amination : 1-Aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination to yield 1-aryl-1H-indazole derivatives. The process involves potassium tert-butoxide in N,N-dimethylformamide at 100°C, offering good yields without significant electron-withdrawing substituents like nitro, cyanide, diazo, or carbonyl groups (Esmaeili-Marandi et al., 2014).
Davis-Beirut Reaction : The Davis-Beirut reaction is used for constructing 2H-indazoles and their derivatives. It involves the chemistries of nitroso imine or nitroso benzaldehyde intermediates under redox neutral conditions, suitable for synthesizing various classes of indazoles (Zhu et al., 2019).
Chemical Transformations and Properties
Regiospecific Nucleophilic Substitution : The regiospecific replacement of the nitro group in 4,6-dinitro-1-phenyl-1H-indazole with anionic nucleophiles RS– and N3– leads to selective substitution reactions (Starosotnikov et al., 2004).
Synthesis of Isoxazolyl Indazoles : Isoxazolyl Schiff bases, prepared from corresponding amines and 2-nitrobenzaldehydes, undergo cyclization to yield indazoles via nitrenes. This demonstrates the versatility in the synthesis of isoxazolyl indazole compounds (Rajanarendar et al., 2008).
Formation of 2H-indazoles : An efficient one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates has been reported, highlighting the diverse synthesis possibilities of indazole derivatives (Genung et al., 2014).
Application in Energetic Materials
- Energetic Properties Study : The amination of nitroazoles, including 1H-1,2,4-triazole, was studied to explore their potential as energetic materials. This research provides insights into the impact of amino substituents on the structural and energetic properties of these compounds (Zhao et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-nitro-1H-indazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAQCICIBJWARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311487 | |
Record name | 6-Nitro-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-indazol-4-amine | |
CAS RN |
1082041-92-6 | |
Record name | 6-Nitro-1H-indazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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